XLR11 N-(4-pentenyl) analog
XLR11 N-(4-pentenyl) analog
XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-pentenyl) analog is a variant of XLR11 which replaces the N-(5-fluoropentyl) chain with N-(4-pentenyl). This analog is a commonly observed component of herbal mixtures (Spice/K2) containing synthetic CBs with the 5-fluoropentyl moiety, like XLR11, AM2201, and MAM2201. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1445578-20-0
VCID:
VC0147354
InChI:
InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C
Molecular Formula:
C21H27NO
Molecular Weight:
309.5
XLR11 N-(4-pentenyl) analog
CAS No.: 1445578-20-0
Cat. No.: VC0147354
Molecular Formula: C21H27NO
Molecular Weight: 309.5
* For research use only. Not for human or veterinary use.
Specification
| Description | XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-pentenyl) analog is a variant of XLR11 which replaces the N-(5-fluoropentyl) chain with N-(4-pentenyl). This analog is a commonly observed component of herbal mixtures (Spice/K2) containing synthetic CBs with the 5-fluoropentyl moiety, like XLR11, AM2201, and MAM2201. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1445578-20-0 |
| Molecular Formula | C21H27NO |
| Molecular Weight | 309.5 |
| IUPAC Name | (1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 |
| Standard InChI Key | NXTLUQFOTQPMOD-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator